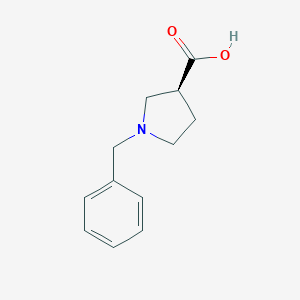

(S)-1-Benzyl-pyrrolidine-3-carboxylic acid

Descripción general

Descripción

(S)-1-Benzyl-pyrrolidine-3-carboxylic acid is a chiral compound with a pyrrolidine ring substituted with a benzyl group and a carboxylic acid group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

(S)-1-Benzyl-pyrrolidine-3-carboxylic acid can be synthesized through several methods. One common approach involves the asymmetric synthesis starting from chiral precursors. For example, the synthesis can begin with the chiral auxiliary-based addition of benzylamine to a suitable pyrrolidine derivative, followed by carboxylation to introduce the carboxylic acid group .

Industrial Production Methods

Industrial production of this compound often involves large-scale asymmetric synthesis using chiral catalysts or biocatalysts to ensure high enantiomeric purity. The reaction conditions are optimized to achieve high yields and purity, making the process cost-effective and scalable .

Análisis De Reacciones Químicas

Types of Reactions

(S)-1-Benzyl-pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrrolidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrrolidines, alcohols, and ketones, depending on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Pharmaceutical Development

(S)-1-Benzyl-pyrrolidine-3-carboxylic acid is primarily utilized as an intermediate in the synthesis of various pharmaceuticals, especially those targeting central nervous system (CNS) disorders. Its chiral nature allows for the creation of enantiomerically pure compounds, which are essential in drug formulation to ensure efficacy and reduce side effects.

Key Applications:

- Neurological Disorders: The compound has been investigated for its potential therapeutic effects in conditions such as epilepsy, anxiety, and depression .

- Chiral Drug Synthesis: It serves as a chiral building block in the synthesis of drugs that require specific stereochemistry for optimal biological activity.

Chiral Synthesis

The chiral nature of this compound makes it invaluable in asymmetric synthesis. This capability is crucial for producing enantiomerically pure compounds used in pharmaceuticals and agrochemicals.

Advantages:

- Enantiomeric Purity: The compound facilitates the production of drugs with desired stereochemical configurations, enhancing their effectiveness and safety profiles.

- Diverse Synthetic Routes: It can be incorporated into various synthetic pathways to yield different derivatives with potential therapeutic applications.

Biochemical Research

In biochemical research, this compound is employed to study protein interactions and enzyme activities. Understanding these interactions is vital for elucidating biological mechanisms at a molecular level.

Research Applications:

- Enzyme-Substrate Interactions: The compound aids in investigating how enzymes interact with substrates, providing insights into metabolic pathways and potential drug targets .

- Molecular Mechanisms: It helps researchers understand the molecular basis of various diseases by analyzing how compounds influence biological processes.

Material Science

This compound can be integrated into polymer matrices to enhance material properties. This application is particularly relevant in developing advanced composites for various industrial uses.

Material Enhancements:

- Composite Development: Incorporating this compound into materials can improve mechanical strength and thermal stability, making it suitable for high-performance applications .

- Functional Polymers: It can contribute to the design of functional polymers with specific properties for electronics or biomedical devices.

Flavor and Fragrance Industry

Due to its aromatic properties, this compound finds applications in the flavor and fragrance industry. It is used to create unique flavors and fragrances that appeal to manufacturers in food and cosmetics.

Industry Applications:

- Flavoring Agents: The compound contributes to formulating flavors that enhance food products.

- Fragrance Development: Its aromatic characteristics make it a valuable ingredient in perfumes and cosmetic products .

Case Studies and Research Findings

Several studies have highlighted the importance of this compound across different applications:

Mecanismo De Acción

The mechanism of action of (S)-1-Benzyl-pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

®-1-Benzyl-pyrrolidine-3-carboxylic acid: The enantiomer of the compound, which may have different biological activities.

1-Benzyl-pyrrolidine-2-carboxylic acid: A structural isomer with the carboxylic acid group at a different position.

1-Benzyl-pyrrolidine-3-carboxamide: A derivative with an amide group instead of a carboxylic acid group.

Uniqueness

(S)-1-Benzyl-pyrrolidine-3-carboxylic acid is unique due to its specific chiral configuration, which can result in distinct biological activities and interactions compared to its enantiomers and structural isomers. This uniqueness makes it valuable in research and potential therapeutic applications .

Actividad Biológica

(S)-1-Benzyl-pyrrolidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

This compound is characterized by its unique pyrrolidine ring structure, which contributes to its biological activity. The compound can be synthesized through various methods, typically involving the reaction of benzylamine with suitable carboxylic acid derivatives under controlled conditions.

Synthetic Route Example:

- Formation of the Pyrrolidine Ring : The synthesis begins with the cyclization of a precursor amine.

- Benzyl Group Introduction : A benzyl group is introduced via nucleophilic substitution.

- Carboxylic Acid Formation : The final step involves carboxylation to yield this compound.

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on various enzymes, including neuraminidase, which is crucial for viral replication. A study demonstrated that this compound could inhibit the activity of neuraminidase from the influenza virus, showcasing its potential as an antiviral agent. The half-maximal inhibitory concentration (IC50) for this activity was determined through high-performance liquid chromatography assays .

Antiviral Properties

The antiviral properties of this compound have been highlighted in several studies. For instance, it has shown effectiveness against different strains of the influenza virus, where it significantly reduced cytopathogenic effects in cell cultures. The compound's mechanism involves blocking viral entry or replication within host cells .

The biological activity of this compound is attributed to its interaction with specific molecular targets. It is believed to modulate signaling pathways involved in immune responses and viral replication. For example, studies have indicated that the compound may interfere with the binding of viral proteins to host cell receptors, thus inhibiting infection .

Case Study 1: Influenza Virus Inhibition

A study focused on the inhibition of neuraminidase by this compound revealed that at concentrations as low as 10 µM, the compound could significantly reduce viral replication in vitro. The study utilized a cytotoxicity assay to confirm that the compound did not adversely affect host cell viability at effective concentrations .

Case Study 2: Structure-Activity Relationship (SAR)

Further investigations into the structure-activity relationship (SAR) of related compounds have shown that modifications to the benzyl group can enhance or diminish biological activity. This highlights the importance of the structural configuration in determining the efficacy of this compound as a therapeutic agent .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C13H15NO2 |

| CAS Number | 161659-80-9 |

| IC50 for Neuraminidase | ~10 µM |

| Solubility | Soluble in DMSO and ethanol |

| Biological Activity | Antiviral, enzyme inhibition |

Propiedades

IUPAC Name |

(3S)-1-benzylpyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c14-12(15)11-6-7-13(9-11)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,14,15)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLRDUQNUBMAYDS-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C(=O)O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H]1C(=O)O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10363855 | |

| Record name | (3S)-1-Benzylpyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161659-80-9 | |

| Record name | (3S)-1-Benzylpyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.